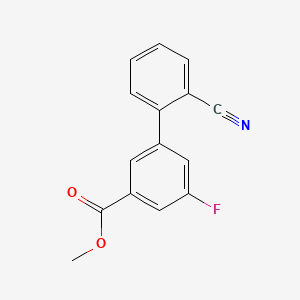

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another method involves the transformation of benzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular formula of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is C7H7BClFO3 . Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies have been conducted on related compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has a density of 1.4±0.1 g/cm3, boiling point of 342.7±52.0 °C at 760 mmHg, and a flash point of 161.1±30.7 °C .Scientific Research Applications

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Synthesis of Furosemide

This compound can be used as a starting reagent for the synthesis of furosemide . Furosemide is a loop diuretic used in the treatment of congestive heart failure and edema .

Synthesis of 4′-Chloro-2′-Fluoroacetophenone

4′-Chloro-2′-fluoroacetophenone can be synthesized using this compound . This derivative can be used in various chemical reactions and has potential applications in pharmaceuticals .

Synthesis of Novel Herbicidal Isoxazolecarboxamides

This compound can be used in the synthesis of novel herbicidal isoxazolecarboxamides . These compounds have shown potential as herbicides, providing a new approach to weed control .

Oxadiazoles Derivatives

Oxadiazoles derivatives can be synthesized from this compound . Oxadiazoles have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant herbicidal and anti-fungal activities .

High Resolution Charge Density Study

This compound can be used in high resolution charge density studies . These studies provide valuable insights into the electron distribution in a molecule and can help predict its reactivity .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGMYLDVJQPRMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690197 |

Source

|

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261892-14-1 |

Source

|

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)